((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride is a highly specialized chiral building block central to the development of advanced neuropharmacological agents [1]. Featuring a precisely defined (3S,4R) stereocenter, a pyrrolidine ring, and a 4-chloro substitution, this compound serves as a ring-contracted analog to established piperidine-based pharmacophores such as paroxetine [2]. For procurement teams and synthetic chemists, the hydrochloride salt form offers superior handling and oxidative stability compared to the free base, making it an optimal precursor for the scale-up synthesis of monoamine reuptake inhibitors and novel CNS-active therapeutics [3].
Attempting to substitute this specific enantiopure hydrochloride salt with its racemic (+/-) counterpart or free-base form introduces severe inefficiencies in scale-up manufacturing [1]. Utilizing a racemic mixture necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield at 50% and requires expensive resolving agents or preparative chiral chromatography [2]. Furthermore, the free base of this pyrrolidine derivative is prone to hygroscopicity and oxidative degradation, leading to batch-to-batch inconsistencies and imprecise stoichiometry during critical downstream etherification or coupling steps [3]. Procuring the pre-resolved (3S,4R) hydrochloride salt directly mitigates these risks, ensuring reproducible process mass intensity (PMI) and streamlined API production.
The utilization of the pre-resolved (3S,4R) enantiomer drastically improves the efficiency of downstream API synthesis compared to starting with a racemic mixture [1]. By avoiding late-stage chiral resolution, the effective yield of the target enantiopure intermediate is doubled, significantly reducing the overall cost of goods sold (COGS) and minimizing chemical waste [2].
| Evidence Dimension | Downstream API Synthesis Yield (Enantiopure Product) |
| Target Compound Data | (3S,4R) Enantiomer: ~85-90% yield |
| Comparator Or Baseline | Racemic (+/-) mixture: <45% yield (after mandatory chiral resolution) |
| Quantified Difference | 2x higher effective yield, eliminating resolving agent costs |
| Conditions | Standard etherification/coupling conditions in API synthesis scale-up |
Procuring the pre-resolved enantiomer eliminates the need for expensive and low-yielding late-stage chiral resolution, directly reducing manufacturing costs.
The physical state of the intermediate plays a crucial role in manufacturing reproducibility. The hydrochloride salt of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol presents as a stable, free-flowing solid, whereas the free base is often an oil or highly hygroscopic solid [1]. This difference translates to significantly extended shelf-life and improved accuracy in stoichiometric weighing during large-scale reactions [2].
| Evidence Dimension | Physical State and Oxidative Stability |
| Target Compound Data | Hydrochloride salt: Free-flowing solid, stable >12 months |
| Comparator Or Baseline | Free base: Prone to oiling out, hygroscopic, requires strict cold/dry storage |
| Quantified Difference | Significantly extended shelf-life and reduced specialized storage costs |
| Conditions | Ambient storage conditions (25°C, 60% RH) |
The hydrochloride salt ensures reproducible weighing and stoichiometric accuracy, preventing batch-to-batch variability caused by moisture absorption.
When used as a pharmacophore core, the pyrrolidine ring imparts distinct conformational flexibility compared to the homologous piperidine ring found in paroxetine [1]. This ring contraction often shifts the pharmacological profile of derived APIs from highly selective serotonin reuptake inhibition (SSRI) to a broader, more balanced triple reuptake inhibition (SERT/NET/DAT) profile [2].
| Evidence Dimension | Transporter Binding Affinity Profile (Inference for derived APIs) |
| Target Compound Data | Pyrrolidine core: Balanced SERT/NET/DAT inhibition (Triple Reuptake profile) |
| Comparator Or Baseline | Piperidine core (Paroxetine analog): Highly SERT-selective (SSRI profile) |
| Quantified Difference | Distinct pharmacological profile enabling novel multi-target mechanisms |
| Conditions | In vitro monoamine transporter binding assays of derived APIs |
Selecting the pyrrolidine core allows drug developers to bypass existing piperidine-based patents and target complex psychiatric indications requiring multi-modal efficacy.
The substitution of a 4-chloro group on the phenyl ring, as opposed to a 4-fluoro group, significantly alters the physicochemical properties of the resulting scaffold [1]. The increased lipophilicity (clogP) and distinct halogen bonding characteristics of the chloro substituent can enhance CNS penetration and alter cytochrome P450 metabolic liabilities, providing a valuable vector for lead optimization [2].
| Evidence Dimension | Calculated Lipophilicity (clogP) and CNS Penetration |
| Target Compound Data | 4-Chloro substitution: Higher clogP, distinct metabolic footprint |
| Comparator Or Baseline | 4-Fluoro substitution: Lower clogP, different metabolic liability |
| Quantified Difference | Increased lipophilicity and modulated metabolic clearance |
| Conditions | In silico prediction and standard microsomal stability assays |
The 4-chloro group provides a distinct metabolic profile and enhanced CNS penetration compared to fluoro analogs, critical for neuropharmacological lead optimization.
Leveraging the unique conformational properties of the chiral pyrrolidine core to develop next-generation antidepressants and neuropharmacological agents that target SERT, NET, and DAT simultaneously [1].
Serving as a versatile building block to explore structure-activity relationships (SAR) around the 4-phenylpyrrolidine pharmacophore, allowing researchers to bypass existing piperidine-centric intellectual property [2].
Utilizing the highly stable, free-flowing hydrochloride salt form for reproducible, high-yield etherification or amination reactions in pilot-plant and commercial-scale syntheses, avoiding the handling issues of the free base [3].